Diethyl L-cystinate dihydrochloride

Overview

Description

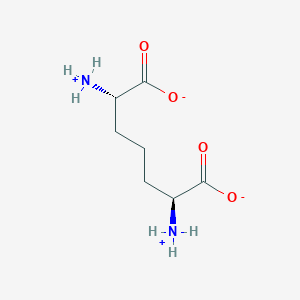

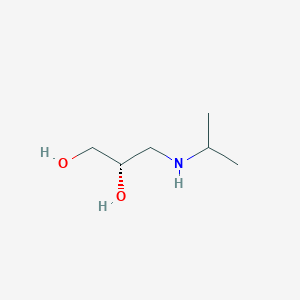

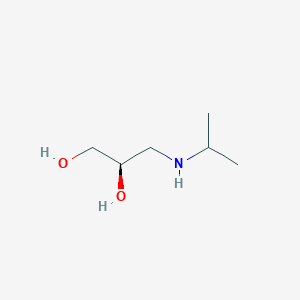

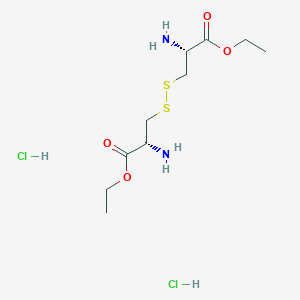

Diethyl L-cystinate dihydrochloride is a chemical compound . It is also known as a chemical entity . The molecular formula of Diethyl L-cystinate dihydrochloride is C10H20N2O4S2.2ClH and its molecular weight is 369.329 .

Molecular Structure Analysis

The molecular structure of Diethyl L-cystinate dihydrochloride is complex. The molecular formula is C10H21ClN2O4S2 and the molecular weight is 332.86 . It’s also worth noting that L-Cystine dihydrochloride, a related compound, has a molecular formula of C6H12N2O4S2.2HCl and a molecular weight of 313.22 .Scientific Research Applications

Peptide Synthesis

Diethyl L-cystinate dihydrochloride: is likely used in peptide synthesis due to its structural similarity to L-cystine derivatives which are commonly utilized in this field. Peptide synthesis involves the production of peptides, which are short chains of amino acid monomers linked by peptide bonds. The compound’s role could be in facilitating the formation of disulfide bridges, which are crucial in the structure and function of many peptides .

Cell Biology and Stem Cell Research

This compound may also be used as a supplement in cell culture media to support protein synthesis in cell biology and stem cell research. It could help regulate cysteine levels, which is important for maintaining the redox state and proper functioning of cells .

Biochemical Research

In biochemical research, Diethyl L-cystinate dihydrochloride might be used to study lipid peroxidation and ferroptosis. This is a form of programmed cell death dependent on iron and characterized by the accumulation of lipid peroxides. The compound could be involved in regulating cysteine and glutathione (GSH) levels, which are critical in protecting cells against oxidative stress .

Biopharma Cell Culture Media

The compound could enhance the solubility and performance of L-Cystine in biopharma cell culture media. This is crucial for the production of therapeutic proteins and vaccines where optimal cell growth conditions are required .

Safety and Hazards

Diethyl L-cystinate dihydrochloride is classified as a hazardous substance. It has been assigned the GHS07 hazard symbol and is associated with the hazard statements H302, H315, H319, and H335 . It’s recommended to avoid breathing dust, wash skin thoroughly after handling, avoid release to the environment, and wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Diethyl L-cystinate dihydrochloride, also known as L-Cystine Diethyl Ester 2HCL, is a derivative of the amino acid cystine . The primary target of this compound is the cellular antioxidant glutathione . Glutathione plays a crucial role in maintaining oxidative balance within cells and protecting them from oxidative stress .

Mode of Action

The compound serves as a major precursor for the synthesis of glutathione . In conditions where the hepatic glutathione is depleted, such as an acetaminophen overdose, tissues are subjected to oxidative stress resulting in loss of cellular integrity . Diethyl L-cystinate dihydrochloride can help replenish the glutathione levels, thereby aiding in the restoration of cellular integrity .

Biochemical Pathways

The compound is involved in the glutathione metabolic pathway . Glutathione, synthesized from cysteine, glutamate, and glycine, is a critical antioxidant in cells. It neutralizes harmful free radicals and reactive oxygen species, thereby preventing cellular damage . By serving as a precursor for glutathione synthesis, Diethyl L-cystinate dihydrochloride indirectly contributes to these protective effects .

Result of Action

The primary molecular effect of Diethyl L-cystinate dihydrochloride is the replenishment of glutathione levels within cells . This results in enhanced cellular resistance to oxidative stress and improved cellular integrity . On a cellular level, this can prevent damage to cellular structures, including proteins, DNA, and cell membranes, thereby promoting cell survival and function .

properties

IUPAC Name |

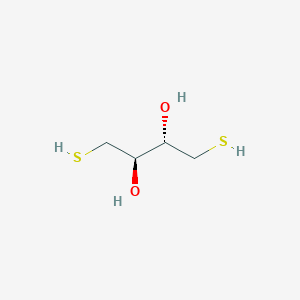

ethyl (2R)-2-amino-3-[[(2R)-2-amino-3-ethoxy-3-oxopropyl]disulfanyl]propanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4S2.2ClH/c1-3-15-9(13)7(11)5-17-18-6-8(12)10(14)16-4-2;;/h7-8H,3-6,11-12H2,1-2H3;2*1H/t7-,8-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJZWSLXDLQPNZ-FOMWZSOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CSSCC(C(=O)OCC)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CSSC[C@@H](C(=O)OCC)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl L-cystinate dihydrochloride | |

CAS RN |

22735-07-5 | |

| Record name | Cystine diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022735075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl L-cystinate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL L-CYSTINATE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JYB1H8V67Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.